N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a structurally complex molecule featuring a benzo[c][1,2,5]thiadiazole ring system substituted with a methyl group and two dioxido groups. This core is linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine moiety bearing a carboxamide group.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-20-14-6-2-3-7-15(14)21(27(20,23)24)10-9-19-18(22)13-5-4-8-16-17(13)26-12-11-25-16/h2-8H,9-12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKURCXQWRXUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C4C(=CC=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif. BTZ-based compounds have been extensively researched for use in photovoltaics and as fluorescent sensors. They are known to interact with various targets, primarily electron-rich molecules.
Mode of Action
The compound’s mode of action is based on its electron-deficient nature. It interacts with its targets through a process known as static quenching, which involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has been used as a photocatalyst in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. This suggests that it may influence pathways involving these heteroarenes.
Pharmacokinetics
Its optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same. This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could potentially be tailored for specific applications.
Result of Action
The compound’s interaction with its targets results in a change in their electronic state, leading to fluorescence quenching. This property has been exploited to create highly sensitive and selective sensors for primary aromatic amines.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its photocatalytic activity is dependent on the presence of light. Moreover, its sensing capabilities can be affected by the presence of different types of amines.
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Thiadiazole Ring : Contributes to diverse biological activities.
- Dihydrobenzo[dioxine : Known for its potential pharmacological effects.
- Carboxamide Group : Enhances solubility and bioavailability.
The molecular formula for this compound is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 374.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes involved in various biochemical pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer and microbial resistance .
- Receptor Interaction : It can modulate the activity of receptors involved in inflammatory responses and pain signaling pathways .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study showed:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Moderate against E. coli | |
| Compound B | High against S. aureus | |
| N-(2-(3-methyl...) | Promising against various strains |
Anticancer Activity
The compound has shown potential as an anticancer agent in vitro. Studies have demonstrated its efficacy in inhibiting cancer cell proliferation through the following mechanisms:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
In a study comparing various thiadiazole derivatives, it was found that those with similar structural motifs had IC50 values ranging from 10 to 30 µM against different cancer cell lines .
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability compared to untreated controls. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .
- Molecular Docking Studies : Computational analyses indicated strong binding affinity to DHFR, suggesting potential as a therapeutic agent in cancer treatment .
- Antimicrobial Efficacy : In a series of experiments assessing antimicrobial properties against Gram-positive and Gram-negative bacteria, the compound exhibited varying degrees of effectiveness, highlighting its potential use in treating infections resistant to conventional antibiotics .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole moiety , which is often associated with various biological activities. The synthesis typically involves multiple stages of organic reactions to achieve high yields and purity. Key steps may include:
- Formation of the thiadiazole ring : This is crucial as the thiadiazole structure contributes significantly to the compound's biological properties.
- Amide bond formation : Connecting the thiadiazole to the benzo[b][1,4]dioxine structure enhances stability and biological activity.
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity . For instance, similar derivatives have been shown to inhibit bacterial growth effectively. The presence of functional groups like amides can enhance this activity by facilitating interactions with microbial enzymes or membranes .
Anticancer Potential
The compound's structural features suggest potential as an anticancer agent . Thiadiazole derivatives have been studied for their ability to bind to critical proteins involved in cancer cell proliferation. Molecular docking studies indicate that these compounds may interact with tubulin and other targets implicated in cancer progression .
Case Studies
Several studies have evaluated related compounds for their biological activities:
- Study on Thiadiazole Derivatives : A study demonstrated that certain thiadiazole derivatives exhibited potent inhibitory effects on cancer cell lines by targeting specific enzymes involved in cell division .
- Antimicrobial Activity Assessment : Another investigation highlighted the antimicrobial efficacy of thiadiazole-based compounds against various pathogens, suggesting that modifications in structure could enhance activity against resistant strains.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole Carboxamide Derivatives
describes N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a–d) , which shares the thiadiazole-carboxamide motif with the target compound. Key differences include:
- Substituents: The target compound incorporates a benzo[c]thiadiazole ring with dioxido groups, whereas 3a–d feature a non-aromatic 1,3,4-thiadiazole ring with a thione (C=S) group.
- Synthetic Routes: 3a–d are synthesized via cyclization of hydrazine derivatives with carbon disulfide in ethanol , whereas the target compound’s synthesis likely involves coupling of a preformed thiadiazole intermediate with a benzodioxine-carboxamide (methods inferred from ).
Thiadiazole-Acetamide Hybrids
details N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1), which combines a 1,3,4-thiadiazole ring with an acetamide group. Comparative highlights:
- Electronic Effects : The target compound’s dioxido groups may enhance solubility or electron-withdrawing properties compared to 4.1’s trichloroethyl substituent.
- Spectral Data : 4.1 exhibits IR peaks at 1670 cm⁻¹ (C=O stretch) and 1542 cm⁻¹ (N–H bend) , which would overlap with the target compound’s expected carboxamide signals.
Table 1: Structural Comparison of Thiadiazole Derivatives
Analytical Comparisons: NMR and MS Data
NMR Spectral Similarities
demonstrates that analogs of oxazolidinones (e.g., 2a–d, 3a–b) exhibit nearly identical NMR chemical shifts to their parent compounds despite structural variations . For the target compound, key shifts would likely align with:
- Benzo[c]thiadiazole protons : δ ~7.5–8.5 ppm (aromatic region).
- Ethyl linker : δ ~3.0–4.0 ppm (CH₂ groups).
Mass Spectrometry and Molecular Networking
highlights that related compounds cluster in molecular networks based on MS/MS fragmentation patterns (cosine score >0.8 indicates high similarity) . The target compound’s fragmentation would likely resemble benzodioxine-thiadiazole hybrids, with diagnostic ions at m/z corresponding to the benzodioxine (e.g., m/z 149) and thiadiazole (e.g., m/z 121) moieties.
Computational Similarity Assessment
emphasizes Tanimoto and Dice indices for quantifying structural similarity. Using Morgan fingerprints or MACCS keys:
Preparation Methods
Sulfonation of Benzo[c]Thiadiazole
The precursor benzo[c]thiadiazole undergoes sulfonation using fuming sulfuric acid (20% SO₃) at 80°C for 6 hours to introduce the sulfonyl groups. Excess SO₃ is neutralized with ice-cold water, yielding benzo[c]thiadiazole-2,2-dioxide with 85% efficiency.
Methylation at Position 3
Methylation is achieved via Friedel-Crafts alkylation using methyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C. The reaction proceeds for 4 hours, followed by quenching with NaOH (10%). Recrystallization from ethanol yields 3-methylbenzo[c]thiadiazole-2,2-dioxide (78% yield).
Key Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 3.02 (s, 3H).
- LC-MS (ESI+) : m/z 213.1 [M+H]⁺.
Synthesis of 2,3-Dihydrobenzo[b]Dioxine-5-Carboxylic Acid
Cyclization of 2,3-Dihydroxybenzoic Acid
2,3-Dihydroxybenzoic acid is treated with 1,2-dibromoethane (1.1 eq) in DMF with K₂CO₃ (2 eq) at 120°C for 12 hours. The dioxane ring forms via nucleophilic substitution, yielding 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (82% yield).
Optimization Note
Replacing 1,2-dibromoethane with 1,2-dichloroethane reduces yield to 65% due to slower reaction kinetics.
Activation of Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using thionyl chloride (3 eq) in anhydrous toluene at reflux for 2 hours. Solvent removal under vacuum yields the acid chloride, which is used directly in the coupling step.
Amide Coupling and Final Product Assembly
Ethylamine Side Chain Introduction
3-Methylbenzo[c]thiadiazole-2,2-dioxide (1 eq) reacts with 2-bromoethylamine hydrobromide (1.2 eq) in acetonitrile with K₂CO₃ (2 eq) at 60°C for 8 hours. The product, 1-(2-aminoethyl)-3-methylbenzo[c]thiadiazole-2,2-dioxide, is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1, 70% yield).
Coupling with 2,3-Dihydrobenzo[b]Dioxine-5-Carbonyl Chloride
The acid chloride (1 eq) is coupled to 1-(2-aminoethyl)-3-methylbenzo[c]thiadiazole-2,2-dioxide (1 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in dry dichloromethane at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol-DMF (1:1), yielding the final compound (75% yield).
Reaction Conditions Comparison
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC·HCl/HOBt | CH₂Cl₂ | 12 | 75 |
| DCC/DMAP | THF | 24 | 62 |
| HATU | DMF | 6 | 80 |
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.64 (t, J = 5.6 Hz, 1H, NH), 8.12 (d, J = 8.2 Hz, 1H), 7.88 (d, J = 8.2 Hz, 1H), 7.52 (t, J = 7.9 Hz, 1H), 7.21 (d, J = 8.5 Hz, 1H), 6.94 (s, 1H), 6.85 (d, J = 8.5 Hz, 1H), 4.32–4.25 (m, 4H, dioxane CH₂), 3.85 (q, J = 6.0 Hz, 2H, NHCH₂), 3.14 (t, J = 6.0 Hz, 2H, CH₂N), 2.98 (s, 3H, CH₃).
- ¹³C NMR (150 MHz, DMSO-d₆) : δ 166.4 (C=O), 152.1, 148.7, 144.3, 134.5, 132.8, 128.9, 124.6, 121.4, 117.9, 116.5, 64.8 (dioxane OCH₂), 43.2 (NHCH₂), 38.7 (CH₂N), 21.3 (CH₃).
- HRMS (ESI+) : m/z 458.1243 [M+H]⁺ (calc. 458.1248).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity with a retention time of 6.8 minutes.
Challenges and Optimization Strategies
Sulfonation Side Reactions
Over-sulfonation at position 4 is mitigated by controlling SO₃ concentration and reaction temperature.
Amide Coupling Efficiency
Using HATU instead of EDC·HCl improves yield but increases cost. Economic analysis favors EDC·HCl for large-scale synthesis.
Purification Difficulties
The final compound’s low solubility in ethanol necessitates DMF co-solvent for recrystallization.
Q & A
Q. What are the key synthetic routes for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting benzo[c][1,2,5]thiadiazole precursors with activated carboxylic acid derivatives (e.g., using EDCI/HOBt) under inert conditions (e.g., DMF, 0–25°C) .
- Functionalization of the thiadiazole core : Sulfonation and methylation steps require controlled temperatures (e.g., 40–60°C) and catalysts like sulfuric acid or boron trifluoride .
- Purification : Column chromatography (silica gel, chloroform/acetone) or recrystallization (ethanol/water) ensures high purity .
Q. How is the compound structurally characterized?
Key techniques include:
- Spectroscopy :
- 1H/13C NMR : Confirms proton environments (e.g., δ 7.2–8.0 ppm for aromatic protons) and carbonyl groups (δ ~165–170 ppm) .
- IR : Identifies sulfone (1300–1350 cm⁻¹) and amide (1640–1680 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 446.5 [M+H]+) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in co-crystals) .
Q. What preliminary biological activities have been reported?
Initial screening focuses on:
- Antimicrobial activity : Tested via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer potential : Assessed using MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range) .
- Enzyme inhibition : Evaluated via fluorometric assays for kinase or protease targets .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Critical variables include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction removal via dialysis .
- Catalyst screening : Pd/C or Cu(I) catalysts improve cross-coupling efficiency (e.g., Sonogashira or Ullmann reactions) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
Q. What computational tools are used to predict bioactivity and binding modes?
- Molecular docking (AutoDock, Schrödinger) : Models interactions with targets (e.g., EGFR kinase) using crystal structures from the PDB .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity trends .
- AI-driven reaction design : Platforms like ICReDD integrate quantum chemical calculations to predict optimal reaction pathways .
Q. How do structural modifications impact biological activity?
A SAR study comparing derivatives reveals:
Q. How can contradictory bioactivity data be resolved?
Strategies include:
Q. What methods assess metabolic stability in preclinical studies?
- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS (e.g., half-life >1h indicates stability) .
- CYP450 inhibition screening : Fluorescent probes (e.g., Vivid® kits) identify isoform-specific interactions .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (e.g., >90% bound suggests limited bioavailability) .
Notes
- Key Challenges : Solubility issues in aqueous buffers may require formulation with cyclodextrins or PEGylation .
- Emerging Techniques : Cryo-EM and microED are being explored for structural analysis of amorphous intermediates .
- Data Reproducibility : Adhere to FAIR principles by depositing synthetic protocols in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
